Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-4-methoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate core substituted with a sulfamoyl group and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-4-methoxybenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and 2,3-dimethoxy-2-methylpropanol.
Esterification: The 4-methoxybenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-methoxybenzoate.
Sulfamoylation: The methyl 4-methoxybenzoate is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.
Alkylation: Finally, the 2,3-dimethoxy-2-methylpropanol is introduced through an alkylation reaction, typically using a suitable alkylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Products such as 4-methoxybenzoic acid or 3-formyl-4-methoxybenzoate.
Reduction: Products like 3-[(2,3-dimethoxy-2-methylpropyl)amino]-4-methoxybenzoate.
Substitution: Products such as 3-nitro-4-methoxybenzoate or 3-bromo-4-methoxybenzoate.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-4-methoxybenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfamoyl and methoxy groups on biological activity. It may serve as a model compound in the development of new drugs or biochemical probes.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. The presence of the sulfamoyl group suggests potential activity as a sulfonamide, which is a common motif in many drugs.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-4-methoxybenzoate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in metabolic pathways, such as those related to inflammation or cell proliferation.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the sulfamoyl and dimethoxy groups, making it less reactive.
Methyl 3-sulfamoyl-4-methoxybenzoate: Similar but lacks the dimethoxy-2-methylpropyl group, affecting its biological activity.
Methyl 3-[(2,3-dimethoxypropyl)sulfamoyl]-4-methoxybenzoate: Similar but without the methyl group on the propyl chain, which may influence its reactivity and binding properties.
Uniqueness
Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-4-methoxybenzoate is unique due to the combination of its sulfamoyl and dimethoxy-2-methylpropyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO7S/c1-15(23-5,10-20-2)9-16-24(18,19)13-8-11(14(17)22-4)6-7-12(13)21-3/h6-8,16H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLCMKWQAXPTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)OC)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.